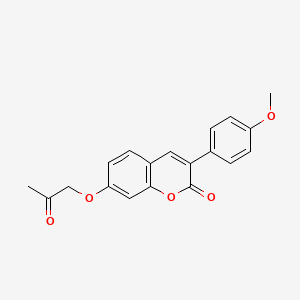

3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one

Description

3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Properties

IUPAC Name |

3-(4-methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(20)11-23-16-8-5-14-9-17(19(21)24-18(14)10-16)13-3-6-15(22-2)7-4-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTDNJNDYLWQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the esterification of the resulting intermediate with 2-oxopropanoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

Substitution: The methoxy group and other substituents on the chromen-2-one ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized chromen-2-one derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

Biology: Studies explore its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

4-Methoxycoumarin: A structurally related compound with similar biological activities.

7-Hydroxycoumarin: Another chromen-2-one derivative with diverse applications.

4-Methylumbelliferone: Known for its use in biochemical assays and research.

Uniqueness

3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

3-(4-Methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one is a synthetic compound belonging to the chromone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound's structure features a chromone backbone with a methoxyphenyl group and an oxopropoxy substituent, which contribute to its unique reactivity and biological effects. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for further investigation.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cancer progression.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction |

| A549 | 18.5 | Cell cycle arrest |

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This effect is attributed to the suppression of NF-κB signaling pathways, which play a crucial role in inflammation.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values suggest that it could serve as a potential alternative to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound is largely mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it can act on cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

- Receptor Modulation : It may also interact with various receptors, modulating their activity to exert therapeutic effects. Research indicates potential interactions with estrogen receptors, which could explain some of its anticancer properties.

Comparative Analysis

When compared to similar compounds such as 4-methoxycoumarin and 7-hydroxycoumarin, this compound exhibits enhanced biological activities due to its unique structural modifications.

| Compound | Biological Activity |

|---|---|

| 4-Methoxycoumarin | Moderate anticancer activity |

| 7-Hydroxycoumarin | Antimicrobial effects |

| This compound | Strong anticancer and anti-inflammatory effects |

Case Studies

A recent study highlighted the effectiveness of this compound in a murine model of cancer, where it significantly reduced tumor size compared to control groups. The study noted that treatment led to decreased levels of Ki-67 (a proliferation marker) and increased apoptosis markers like cleaved caspase-3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.